molecular formula C6H6Cl2N2 B13091667 2,5-Dichloro-N-methylpyridin-3-amine

2,5-Dichloro-N-methylpyridin-3-amine

Cat. No.: B13091667
M. Wt: 177.03 g/mol
InChI Key: LMPWWOQOZWSJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-methylpyridin-3-amine typically involves the chlorination of N-methylpyridin-3-amine. One common method is the reaction of N-methylpyridin-3-amine with chlorine gas in the presence of a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the selective chlorination at the 2 and 5 positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Dichloro-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-methylpyridin-3-amine is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

2,5-dichloro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6Cl2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI Key

LMPWWOQOZWSJPF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.